N,N'-(cyclohexane-1,3-diyldimethanediyl)bis(5-ethylthiophene-3-carboxamide)
Overview
Description
N,N’-(cyclohexane-1,3-diyldimethanediyl)bis(5-ethylthiophene-3-carboxamide): is a complex organic compound featuring a cyclohexane core linked to two 5-ethylthiophene-3-carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(cyclohexane-1,3-diyldimethanediyl)bis(5-ethylthiophene-3-carboxamide) typically involves the following steps:
Formation of the Cyclohexane Core: The cyclohexane core can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Attachment of Methanediyl Groups: The methanediyl groups are introduced via a reaction with formaldehyde or other suitable methylene donors.
Coupling with 5-Ethylthiophene-3-Carboxamide: The final step involves coupling the cyclohexane-methanediyl intermediate with 5-ethylthiophene-3-carboxamide using reagents such as carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The compound can participate in substitution reactions, especially at the thiophene rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents such as halogens or organometallic compounds under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural properties.
Material Science:
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Polymer Science: Utilized in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism by which N,N’-(cyclohexane-1,3-diyldimethanediyl)bis(5-ethylthiophene-3-carboxamide) exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate various reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
N,N’-(cyclohexane-1,3-diyldimethanediyl)bis(3-bromobenzamide): Similar structure but with bromobenzamide groups instead of thiophene.
N,N’-(cyclohexane-1,4-diyldimethanediyl)bis(2-phenylethanamine): Features phenylethanamine groups instead of thiophene.
Uniqueness: N,N’-(cyclohexane-1,3-diyldimethanediyl)bis(5-ethylthiophene-3-carboxamide) is unique due to the presence of 5-ethylthiophene-3-carboxamide groups, which impart distinct electronic and steric properties, making it suitable for specific applications in catalysis, material science, and drug development.
Properties
IUPAC Name |
5-ethyl-N-[[3-[[(5-ethylthiophene-3-carbonyl)amino]methyl]cyclohexyl]methyl]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S2/c1-3-19-9-17(13-27-19)21(25)23-11-15-6-5-7-16(8-15)12-24-22(26)18-10-20(4-2)28-14-18/h9-10,13-16H,3-8,11-12H2,1-2H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONULHSRVKMKOGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCC2CCCC(C2)CNC(=O)C3=CSC(=C3)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601141118 | |
Record name | 3-Thiophenecarboxamide, N,N′-[1,3-cyclohexanediylbis(methylene)]bis[5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-88-3 | |
Record name | 3-Thiophenecarboxamide, N,N′-[1,3-cyclohexanediylbis(methylene)]bis[5-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438220-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenecarboxamide, N,N′-[1,3-cyclohexanediylbis(methylene)]bis[5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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